S-(4-methylphenyl) 5-(4-ethoxyphenyl)-1,2-oxazole-3-carbothioate
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Overview
Description
[5-(4-ETHOXYPHENYL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFANYL]METHANONE: is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-ETHOXYPHENYL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFANYL]METHANONE typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-ethoxyphenylacetic acid with thionyl chloride can yield 4-ethoxyphenylacetyl chloride, which can then be reacted with an appropriate amine to form the oxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents in the presence of solvents like ethanol.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed:
Sulfoxides and sulfones: from oxidation.
Reduced derivatives: from reduction.
Substituted phenyl derivatives: from substitution reactions.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology and Medicine: In biological research, the compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for therapeutic development .
Industry: The compound finds applications in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of [5-(4-ETHOXYPHENYL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFANYL]METHANONE involves its interaction with specific molecular targets. The oxazole ring and phenyl groups allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
- [5-(4-METHOXYPHENYL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFANYL]METHANONE
- [5-(4-ETHOXYPHENYL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFINYL]METHANONE
- [5-(4-ETHOXYPHENYL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFONYL]METHANONE
Uniqueness: The presence of the ethoxy group in [5-(4-ETHOXYPHENYL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFANYL]METHANONE distinguishes it from other similar compounds. This functional group can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its efficacy in certain applications .
Properties
Molecular Formula |
C19H17NO3S |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
S-(4-methylphenyl) 5-(4-ethoxyphenyl)-1,2-oxazole-3-carbothioate |
InChI |
InChI=1S/C19H17NO3S/c1-3-22-15-8-6-14(7-9-15)18-12-17(20-23-18)19(21)24-16-10-4-13(2)5-11-16/h4-12H,3H2,1-2H3 |
InChI Key |
ROVXDRWVSAJMST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)SC3=CC=C(C=C3)C |
Origin of Product |
United States |
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